N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide
Description
N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, an oxetane ring, and a sulfonamide group
Properties
IUPAC Name |
N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-10(2)4-3-5-11(10,13)8-12-17(14,15)9-6-16-7-9/h9,12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCQCTHZHREEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(CNS(=O)(=O)C2COC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyl and oxetane rings. One common approach is the intramolecular cyclization of suitable precursors under controlled conditions. For instance, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening followed by ring closure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy sulfonamides: These compounds share the sulfonamide group and exhibit similar reactivity patterns, particularly in sulfenylation reactions.
Oxetane derivatives: Compounds containing the oxetane ring are known for their stability and unique reactivity, making them useful in medicinal chemistry and synthetic applications.
Uniqueness
N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]oxetane-3-sulfonamide is unique due to the combination of its structural features, which confer distinct physicochemical properties and reactivity. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
